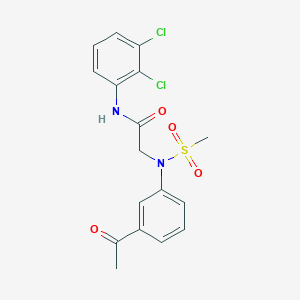![molecular formula C19H22ClNO5 B4670337 N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4670337.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is a chemical compound known for its selective activation of certain potassium channels. It is used in various scientific research applications, particularly in the study of ion channels and their physiological roles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide typically involves the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine to form an intermediate, which is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is primarily used in the study of potassium channels, specifically K2P2.1 (TREK-1) and K2P10.1 (TREK-2) channels . These channels are involved in regulating neuronal excitability, pain perception, and responses to mechanical and thermal stimuli. The compound’s ability to selectively activate these channels makes it valuable in neuroscience research and the development of potential therapeutic agents for neurological disorders.
Mécanisme D'action
. This binding stabilizes an active “leak-mode” conformation of the channels, which restricts the mobility of the selectivity filter and surrounding structures, thereby enhancing the channel’s activity. This mechanism is crucial for understanding how these channels regulate various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
- N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide
Uniqueness
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is unique due to its specific activation of K2P2.1 and K2P10.1 channels, which distinguishes it from other similar compounds that may not have the same selectivity or efficacy. Its unique binding site and mechanism of action make it a valuable tool in the study of ion channel physiology and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-12-9-14(20)5-6-15(12)26-8-7-21-19(22)13-10-16(23-2)18(25-4)17(11-13)24-3/h5-6,9-11H,7-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGCSTLYABSVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4670255.png)
![2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B4670261.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(3-ethyl-5-isoxazolyl)methyl]acetamide](/img/structure/B4670274.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B4670281.png)
![methyl [(5E)-5-(2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4670284.png)


![N-(2,5-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4670323.png)
![Methyl 2-[4-[(3-bromophenyl)sulfamoyl]-2-methylphenoxy]acetate](/img/structure/B4670329.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-propylacetamide](/img/structure/B4670342.png)
![N-allyl-2-{[(4-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4670356.png)
![1,5-dimethyl-3-N,7-N-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B4670357.png)
![2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4-quinolinecarboxamide](/img/structure/B4670363.png)
